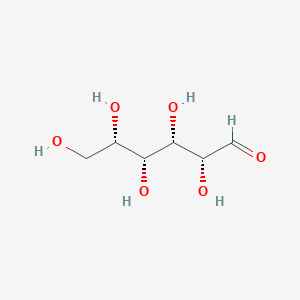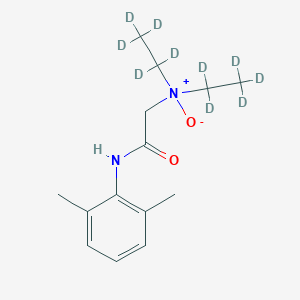
4-Ethyl-3-fluorobenzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-3-fluorobenzene-1,2-diol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as 4-Ethyl-3-fluoro-1,2-benzenediol and is a fluorinated derivative of hydroquinone. It has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-3-fluorobenzene-1,2-diol has not been fully elucidated. However, it has been suggested that the compound may act as a radical scavenger and may inhibit the production of reactive oxygen species (ROS) in cells. It has also been suggested that the compound may interact with proteins and enzymes in cells and modulate their activity.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-Ethyl-3-fluorobenzene-1,2-diol has antioxidant properties and may protect cells from oxidative stress. It has also been shown to have anti-inflammatory properties and may reduce inflammation in cells. In addition, the compound has been found to have cytotoxic effects on cancer cells and may be a potential candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Ethyl-3-fluorobenzene-1,2-diol in lab experiments is its relatively simple synthesis method. The compound is also stable and can be easily purified using standard techniques. However, one of the limitations of using this compound is its low solubility in water, which may limit its applications in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-Ethyl-3-fluorobenzene-1,2-diol. One potential direction is to study the compound's potential applications in the field of organic electronics and to develop new materials based on this compound. Another direction is to study the compound's mechanism of action in more detail and to identify its molecular targets in cells. Finally, further studies are needed to investigate the compound's potential applications in the field of pharmaceuticals and to identify its potential as a drug candidate for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 4-Ethyl-3-fluorobenzene-1,2-diol has been reported using different methods. One of the most common methods involves the reaction of ethylbenzene with fluorine gas in the presence of a catalyst such as iron(III) fluoride. Another method involves the reaction of 4-ethylphenol with fluorine gas in the presence of an oxidant such as hydrogen peroxide. The yield of the compound using these methods has been reported to be around 50-60%.
Aplicaciones Científicas De Investigación
4-Ethyl-3-fluorobenzene-1,2-diol has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of organic electronics. This compound has been found to exhibit good electron transport properties and has been used as a building block for the synthesis of organic semiconductors. It has also been studied for its potential applications in the field of pharmaceuticals as a potential drug candidate for the treatment of various diseases.
Propiedades
Número CAS |
158641-49-7 |
|---|---|
Nombre del producto |
4-Ethyl-3-fluorobenzene-1,2-diol |
Fórmula molecular |
C8H9FO2 |
Peso molecular |
156.15 g/mol |
Nombre IUPAC |
4-ethyl-3-fluorobenzene-1,2-diol |
InChI |
InChI=1S/C8H9FO2/c1-2-5-3-4-6(10)8(11)7(5)9/h3-4,10-11H,2H2,1H3 |
Clave InChI |
KPBQNVFTWFTTOW-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=C(C=C1)O)O)F |
SMILES canónico |
CCC1=C(C(=C(C=C1)O)O)F |
Sinónimos |
1,2-Benzenediol, 4-ethyl-3-fluoro- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanol](/img/structure/B119081.png)


![[(2S,6S)-1-methyl-6-propan-2-yl-3,6-dihydro-2H-pyridin-2-yl]methanol](/img/structure/B119092.png)

